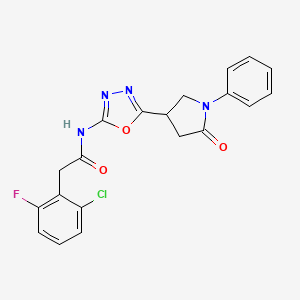
N-(1-(1,2,5-噻二唑-3-基)哌啶-4-基)-6-异丙氧基烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Additionally, several future directions for research will be discussed.
作用机制
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide selectively inhibits several kinases that are involved in the regulation of immune and cancer cells, including BTK, FLT3, and JAK1. By inhibiting these kinases, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide can block several signaling pathways that are critical for the survival and proliferation of cancer and immune cells.
Biochemical and Physiological Effects
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide has been shown to induce cell death in cancer cells and inhibit the proliferation of immune cells. Additionally, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide has been shown to decrease the production of several cytokines that are involved in the regulation of immune responses. These effects suggest that N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide may have potential as a therapeutic agent for the treatment of cancer and autoimmune diseases.
实验室实验的优点和局限性
One advantage of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide is its specificity for several kinases that are involved in the regulation of immune and cancer cells. This specificity allows for targeted inhibition of these kinases, which may reduce the risk of off-target effects. However, one limitation of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide is its relatively short half-life, which may limit its efficacy in vivo.
未来方向
Several future directions for research on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide include the development of more potent and selective inhibitors of BTK, FLT3, and JAK1, as well as the identification of biomarkers that can predict response to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide for the treatment of cancer and autoimmune diseases. Finally, the potential use of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide in combination with other therapies, such as immune checkpoint inhibitors, should be explored.
合成方法
The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide involves a multi-step process that begins with the reaction of 1,2,5-thiadiazole-3-carboxylic acid with piperidine to form 1-(1,2,5-thiadiazol-3-yl)piperidine. The resulting compound is then reacted with 6-chloronicotinic acid to form N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-chloronicotinamide, which is then converted to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide through a series of additional steps involving isopropoxylation and deprotection.
科学研究应用
医药化学:抗癌应用
该化合物中存在的噻二唑部分以其抗癌特性而闻名。它可以作为药效团的一部分来靶向特异性癌细胞。设计和合成具有不同取代基的衍生物的能力,可以开发针对性治疗方法,这些方法可以干扰癌细胞的增殖和存活 .
神经药理学:毒蕈碱乙酰胆碱受体拮抗剂
该化合物在神经药理学中具有潜在应用,特别是作为毒蕈碱乙酰胆碱受体拮抗剂。它可用于合成正电子发射断层扫描 (PET) 示踪剂,用于研究神经疾病并评估脑中毒蕈碱受体的密度和分布 .
高能材料:高能核心分子
1,2,5-噻二唑部分也被称为呋喃,可用于制造高能材料。这些材料因其高能行为及其在推进剂和炸药中的潜在用途而备受关注。该化合物的结构允许设计具有有利氧平衡和正生成热的衍生物 .
血管扩张剂开发
噻二唑衍生物已被探索作为血管扩张剂。所述化合物可以被修饰以通过放松血管平滑肌来增强血流。这种应用在需要改善血流的心血管疾病治疗中特别相关 .
抗惊厥药物设计
噻二唑以其抗惊厥活性而闻名。该化合物可以作为开发新型抗惊厥药物的先导结构。通过靶向特定的神经通路,它可能有助于控制癫痫发作和其他类型的抽搐 .
抗糖尿病治疗
噻二唑的结构特征,包括该化合物中存在的结构特征,与抗糖尿病作用有关。对该应用的研究可能导致开发通过各种作用机制调节血糖水平的新型抗糖尿病药物 .
属性
IUPAC Name |
6-propan-2-yloxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11(2)23-15-4-3-12(9-17-15)16(22)19-13-5-7-21(8-6-13)14-10-18-24-20-14/h3-4,9-11,13H,5-8H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRHUBGEHHRSPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
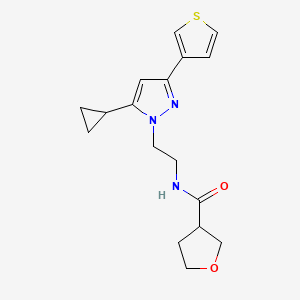
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)
![2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2354081.png)
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)
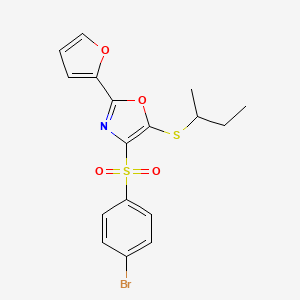
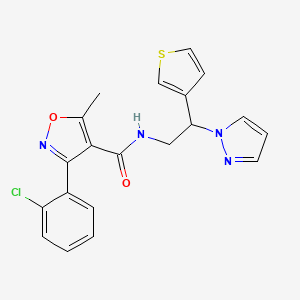
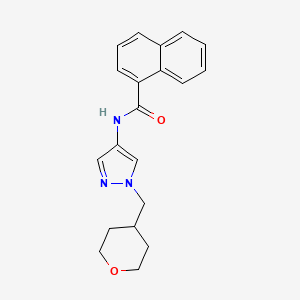
![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)
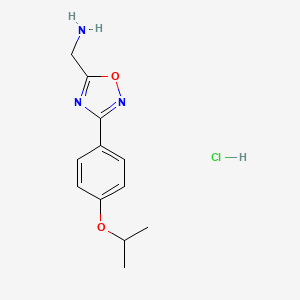
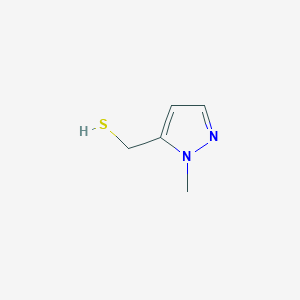
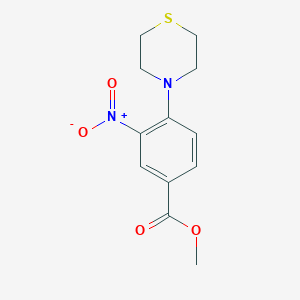
![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)
![5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2354099.png)
